molecular formula C3H8GaO B3069342 Gallium (III) isopropoxide CAS No. 4452-61-3

Gallium (III) isopropoxide

Cat. No.: B3069342
CAS No.: 4452-61-3
M. Wt: 129.82 g/mol
InChI Key: JTPVILBGRKEEOP-UHFFFAOYSA-N
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Description

Gallium (III) isopropoxide, also known as gallium tri(2-propanolate), is a chemical compound with the molecular formula C₉H₂₁GaO₃. It is a gallium alkoxide, where gallium is coordinated with three isopropoxide groups. This compound is of significant interest due to its applications in various fields, including materials science, catalysis, and organic synthesis.

Mechanism of Action

Target of Action

Gallium (III) isopropoxide has been found to target RNA polymerase , specifically the subunits RpoB and RpoC, in Pseudomonas aeruginosa . RNA polymerase is an essential enzyme for RNA synthesis, playing a crucial role in the transcription process of protein synthesis.

Mode of Action

The compound interacts with its targets by binding to the RNA polymerase, which results in the suppression of RNA synthesis . This interaction leads to reduced metabolic rates and energy utilization within the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RNA synthesis pathway . By targeting and inhibiting RNA polymerase, the compound disrupts this pathway, leading to downstream effects such as reduced metabolic rates and energy utilization .

Pharmacokinetics

Gallium complexes have shown activity against a variety of pathogens, including eskape pathogens, mycobacteria, emerging viruses, and fungi . The pharmacokinetics of these complexes, including absorption, distribution, metabolism, and excretion (ADME), as well as their impact on bioavailability, are areas of ongoing research .

Result of Action

The primary result of this compound’s action is the inhibition of RNA synthesis . This leads to reduced metabolic rates and energy utilization within the cell, effectively suppressing the growth and proliferation of the bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of acetate has been shown to enhance the antimicrobial activity of Gallium (III), evidenced by the inhibited growth of persister cells and attenuated bacterial virulence . More research is needed to fully understand how other environmental factors might influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gallium (III) isopropoxide can be synthesized through several methods:

    Anodic Dissolution: This method involves the anodic dissolution of gallium metal in isopropanol in the presence of a supporting electrolyte such as tetrabutylammonium bromide.

    Exchange Reaction: Another common method is the exchange reaction between gallium trichloride and sodium isopropoxide.

Industrial Production Methods: Industrial production of this compound often involves large-scale anodic dissolution or exchange reactions. The choice of method depends on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions: Gallium (III) isopropoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Water: For hydrolysis reactions.

    Alcohols: For alcoholysis reactions.

    Ligands: For coordination reactions.

Major Products:

    Gallium Hydroxide: Formed during hydrolysis.

    Different Gallium Alkoxides: Formed during alcoholysis.

    Coordination Complexes: Formed during coordination reactions with ligands.

Comparison with Similar Compounds

  • Gallium (III) ethoxide
  • Gallium (III) methoxide
  • Gallium (III) butoxide

Comparison: Gallium (III) isopropoxide is unique due to its specific coordination environment and reactivity. Compared to gallium (III) ethoxide and gallium (III) methoxide, it has bulkier isopropoxide groups, which can influence its solubility and reactivity in organic solvents. Additionally, its ability to form stable coordination complexes with various ligands makes it a versatile reagent in organic synthesis .

Properties

CAS No.

4452-61-3

Molecular Formula

C3H8GaO

Molecular Weight

129.82 g/mol

IUPAC Name

gallium;propan-2-olate

InChI

InChI=1S/C3H8O.Ga/c1-3(2)4;/h3-4H,1-2H3;

InChI Key

JTPVILBGRKEEOP-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ga+3]

Canonical SMILES

CC(C)O.[Ga]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sol-gel libraries were deposited on silicon wafer substrates. Stock solutions of yttrium isopropoxide, aluminum isopropoxide, gadolinium isopropoxide and gallium isopropoxide were prepared in 2-methoxyethanol (0.25 M) refluxing under Argon for 8 hours. To each of the four stock solutions of yttrium, gadolinium, aluminum and gallium in methoxyethanol (0.25 M), 1 equivalent of 2,4-pentandione was added with stirring, followed by the addition of anhydrous ethylene glycol (15% v/v). The yttrium and gadolinium solutions contained Ce(NO)3.6H2O at 1.0 mol % as the dopant source.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gallium (III) isopropoxide
Reactant of Route 2
Gallium (III) isopropoxide
Reactant of Route 3
Gallium (III) isopropoxide
Reactant of Route 4
Gallium (III) isopropoxide
Reactant of Route 5
Gallium (III) isopropoxide
Reactant of Route 6
Gallium (III) isopropoxide

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